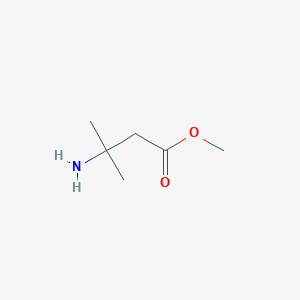

Methyl 3-amino-3-methylbutanoate

Vue d'ensemble

Description

“Methyl 3-amino-3-methylbutanoate” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “methyl 3-amino-3-methylbutanoate hydrochloride” with a molecular weight of 167.64 . It is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “Methyl 3-amino-3-methylbutanoate” involves column chromatographic separation of 3 α - and 3 β - t -butoxycarbonates and subsequent removal of the protecting group using formic acid .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-methylbutanoate” is represented by the InChI code1S/C6H13NO2/c1-6(2,7)4-5(8)9-3/h4,7H2,1-3H3 . The compound has a molecular weight of 131.17 . Physical And Chemical Properties Analysis

“Methyl 3-amino-3-methylbutanoate” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

1. Alkylation and Derivative Synthesis

Methyl 3-amino-3-methylbutanoate has been utilized in the synthesis of various organic compounds. Seebach and Estermann (1987) demonstrated the α-alkylation of β-aminobutanoates, which includes derivatives of 3-aminobutanoic acid, a compound structurally related to Methyl 3-amino-3-methylbutanoate. This process facilitates the production of enantiomerically pure 3-aminobutanoic acid derivatives, a significant step in organic synthesis (Seebach & Estermann, 1987).

2. Enzymatic Resolution

Methyl 3-amino-3-methylbutanoate and its derivatives have been subjects in enzymatic resolution studies. Escalante (2008) reported the enzymatic resolution of methyl 3-amino-3-methylbutanoate derivatives using lipase B from Candida antarctica, achieving high conversion rates and producing optically pure enantiomers. This illustrates the compound's role in obtaining specific enantiomers for chemical synthesis (Escalante, 2008).

3. Synthesis of Amino Acid Analogues

Methyl 3-amino-3-methylbutanoate is involved in the synthesis of amino acid analogues. Duke et al. (2004) synthesized analogues of the neurotransmitter GABA (γ-aminobutyric acid), starting from compounds including methyl 3-amino-3-methylbutanoate. This research contributes to our understanding of neurotransmitter analogues and their potential applications (Duke et al., 2004).

4. Biosynthesis in Fruits

In the context of fruit biosynthesis, methyl 3-amino-3-methylbutanoate derivatives have been observed. Rowan et al. (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, noting the role of related compounds in contributing to fruit aroma. This research underscores the significance of such esters in natural aroma compound production (Rowan et al., 1996).

5. Anticancer Drug Research

The potential for anticancer applications of methyl 3-amino-3-methylbutanoate derivatives has been explored. Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, including derivatives of methyl 3-amino-3-methylbutanoate. These compounds exhibited notable cytotoxicity against various human tumor cell lines, suggesting their potential in anticancer drug development (Basu Baul et al., 2009).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

It is known that compounds containing a methyl 3-methylbutanoate head consistently produce an ester hydrolysis product (ie, the corresponding carboxylic acid) as a metabolite, likely mediated by carboxylesterases .

Result of Action

The molecular and cellular effects of Methyl 3-amino-3-methylbutanoate’s action are currently unknown

Action Environment

The action, efficacy, and stability of Methyl 3-amino-3-methylbutanoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body.

Propriétés

IUPAC Name |

methyl 3-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-5(8)9-3/h4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOUSGKSPPFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-methylbutanoate | |

CAS RN |

29637-56-7 | |

| Record name | methyl 3-amino-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)

![1-allyl-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2467109.png)

![N-[2-[6-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2467118.png)

![3-(4-Chlorophenyl)-4-[(4-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2467119.png)